(R)-Etodolac-d3
CAS No.: 1246815-33-7
Cat. No.: VC0196611
Molecular Formula: C17H18NO3D3
Molecular Weight: 290.38
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246815-33-7 |
---|---|
Molecular Formula | C17H18NO3D3 |
Molecular Weight | 290.38 |
Appearance | White Solid |
Chemical Structure and Properties
Molecular Structure
(R)-Etodolac-d3 is synthesized from Etodolac, a compound originally derived from the indole acetic acid class of drugs. Its structure features an indole ring system with ethyl groups and an acetic acid moiety, characteristic features of Etodolac derivatives. The molecule is specifically noted for its R-configuration, representing a specific three-dimensional arrangement of atoms that determines its biological activity.
The incorporation of three deuterium atoms into the Etodolac molecule creates a compound that behaves almost identically to the parent drug in biological systems but can be distinguished through analytical techniques such as mass spectrometry. This modification allows researchers to track the compound's metabolic fate and distribution patterns while maintaining its pharmacological properties.
Physical Properties
(R)-Etodolac-d3 possesses distinct physical properties that are relevant to its applications in pharmaceutical research and analysis. These properties are summarized in the following table :
Property | Value |
---|---|
CAS Number | 1246818-32-5 |
Molecular Formula | C17H18NO3D3 |
Molecular Weight | 290.38 g/mol |
Appearance | White Solid |
Purity | > 95% |
The appearance as a white solid makes the compound convenient for laboratory handling and formulation studies. The high purity level (>95%) ensures reliability in analytical applications, where precise measurements and accurate results are essential. The molecular weight of 290.38 g/mol reflects the addition of the three deuterium atoms compared to the non-deuterated Etodolac, providing a distinct mass signature that can be detected through various analytical techniques.
Chemical Properties
The chemical properties of (R)-Etodolac-d3 closely mirror those of its parent compound, with subtle modifications due to the deuterium substitution. The deuterium-hydrogen substitution can lead to slight changes in reaction rates due to the kinetic isotope effect, which can be advantageous in certain research applications focused on metabolic stability.
(R)-Etodolac-d3 can undergo various chemical reactions similar to Etodolac, including oxidation reactions involving the indole ring, reduction reactions of various functional groups, and substitution reactions at reactive positions of the molecule. These reactions are essential for modifying the compound's structure to enhance its therapeutic efficacy or to study its metabolic pathways.
The compound maintains the acidic properties associated with the carboxylic acid group, allowing it to form salts with appropriate bases. This property is relevant for formulation development and can influence its solubility in various media. The presence of the indole ring system contributes to its stability under normal laboratory conditions, making it suitable for long-term storage and handling in research settings.
Synthesis
The synthesis of (R)-Etodolac-d3 builds upon established methods for producing Etodolac, with additional steps to incorporate deuterium atoms at specific positions. While the search results don't provide a specific synthesis route for (R)-Etodolac-d3, insights can be gained from the synthesis of the parent compound Etodolac .
The general synthesis of Etodolac involves reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate to obtain methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano [3,4-bis] indole-1-acetate, followed by hydrolysis to obtain the final product . For the deuterated version, this process would be modified to include deuterium sources at appropriate stages of the synthesis.
Key reaction conditions for Etodolac synthesis include:
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Using toluene as the reaction solvent
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Maintaining temperatures around 0°C during critical steps
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Employing concentrated mineral acids such as sulfuric acid or hydrochloric acid as catalysts
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Purification through recrystallization from methyl alcohol to achieve high purity
The synthesis of the deuterated version would likely involve similar conditions with the addition of deuterium sources such as deuterated reagents or deuterium exchange reactions. The incorporation of deuterium must be carefully controlled to ensure the correct positioning and number of deuterium atoms while preserving the stereochemical purity of the final product.
The specific challenge in synthesizing (R)-Etodolac-d3 lies in maintaining the enantiomeric purity while incorporating deuterium atoms at the desired positions. This may require specialized catalysts or reaction conditions to prevent racemization during the synthesis process.
Applications
Pharmacokinetic Studies
A primary application of (R)-Etodolac-d3 is in pharmacokinetic studies, where it is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of Etodolac in biological systems. The deuterium labeling provides a distinct mass signature that can be detected and quantified using mass spectrometry, allowing researchers to differentiate between the administered compound and endogenous substances or metabolites.
This application is particularly valuable for:
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Tracking specific metabolic pathways of Etodolac
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Determining bioavailability and drug distribution patterns
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Identifying and quantifying metabolites
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Studying drug-drug interactions
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Investigating the impact of genetic polymorphisms on drug metabolism
The use of deuterium-labeled compounds like (R)-Etodolac-d3 in these studies provides more accurate and reliable data compared to conventional methods, as the isotopic labeling allows for precise tracking without significantly altering the compound's pharmacological behavior.
Reference Standards
(R)-Etodolac-d3 serves as an important reference standard in analytical chemistry, particularly in pharmaceutical quality control and research . As a reference standard, it enables accurate identification and quantification of Etodolac and its metabolites in various biological matrices.
Reference standards like (R)-Etodolac-d3 are essential for:
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Method validation in analytical procedures
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Calibration of analytical instruments
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Quality control in pharmaceutical manufacturing
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Regulatory compliance in drug development and production
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Research applications requiring precise quantification
The availability of both (R)-Etodolac-d3 and the racemic (±)-Etodolac-d3 provides researchers with options depending on their specific analytical requirements and the importance of stereochemical considerations in their studies .
Research Applications
Beyond pharmacokinetic studies and analytical reference standards, (R)-Etodolac-d3 has broader research applications in pharmaceutical science and drug development. The deuterium labeling creates opportunities for studying aspects of drug action that would be difficult to investigate with conventional methods.
Research applications include:
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Investigating the mechanism of action at the molecular level
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Studying the impact of stereochemistry on drug efficacy and safety
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Exploring potential new therapeutic indications
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Developing improved formulations or derivatives
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Conducting long-term stability studies
Recent research has shown that Etodolac can significantly attenuate synovial inflammation, fibrosis, and hyperplasia in collagen-induced arthritis (CIA) rats by downregulating specific proteins . (R)-Etodolac-d3 could be instrumental in further elucidating the specific mechanisms underlying these effects by enabling precise tracking of the compound's interactions with biological targets.
The specific stereochemistry (R-configuration) and deuterium labeling pattern of this compound make it particularly valuable for studying the enantiospecific aspects of Etodolac's pharmacology. Its applications span from pharmacokinetic studies to reference standards and broader research applications, contributing to our understanding of drug metabolism, distribution, and mechanism of action .
The synthesis of (R)-Etodolac-d3, while building upon established methods for Etodolac production, requires careful consideration of stereochemical purity and specific deuterium incorporation . The physical and chemical properties of the compound, including its appearance as a white solid and high purity, make it suitable for various analytical and research applications.
As pharmaceutical research continues to advance, compounds like (R)-Etodolac-d3 will likely play increasingly important roles in drug development and optimization. The subtle changes introduced by deuterium substitution can provide valuable insights into drug metabolism and pharmacokinetics without significantly altering pharmacological activity, offering new opportunities for understanding and improving therapeutic agents.
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